molecular formula C8H13NO B1288749 2-Azaspiro[4.4]nonan-1-one CAS No. 1004-51-9

2-Azaspiro[4.4]nonan-1-one

Cat. No. B1288749
CAS RN: 1004-51-9
M. Wt: 139.19 g/mol
InChI Key: QLBOURVDEBOSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Azaspiro[4.4]nonan-1-one involves phosphine-catalysed [3+2]-cycloadditions . The process includes the cycloaddition of 2-methylene γ-lactams and acrylate with ylides derived from the ethyl ester, the amide or the chiral camphor sultam derivative of 2-butynoic acid . This gives directly, or indirectly after reductive cyclization, spiro-heterocyclic products .


Molecular Structure Analysis

The molecular formula of 2-Azaspiro[4.4]nonan-1-one is C8H13NO . Its average mass is 139.195 Da and its monoisotopic mass is 139.099716 Da .


Chemical Reactions Analysis

The chemical reactions involving 2-Azaspiro[4.4]nonan-1-one include intramolecular 1,3-dipolar cycloaddition . The acid 32 underwent Curtius rearrangement and then acid hydrolysis to give two novel spiro-cyclic ketones .


Physical And Chemical Properties Analysis

2-Azaspiro[4.4]nonan-1-one is a light yellow liquid .

Scientific Research Applications

    Medicinal Chemistry and Drug Discovery

    • Results : Some derivatives exhibit promising bioactivity, such as antiviral, antibacterial, or antitumor effects .

    Nitroxide Spin Labels in Biophysics

    • Results : Valuable insights into protein folding, membrane dynamics, and ligand binding .

    Organic Synthesis and Asymmetric Catalysis

    • Results : Successful enantioselective transformations, expanding the toolbox for organic synthesis .

    Materials Science and Polymer Chemistry

    • Results : Potential applications in materials with specific properties (e.g., optical, mechanical, or thermal) based on the polymer structure .

    Photophysical Studies and Luminescent Materials

    • Results : Potential applications in sensors, displays, or optoelectronic devices .

Safety And Hazards

Users should avoid contact with skin and eyes, and avoid formation of dust and aerosols . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The future directions of 2-Azaspiro[4.4]nonan-1-one research could involve its potential therapeutic uses. It could also involve further studies on its synthesis, especially the phosphine-catalysed [3+2]-cycloadditions .

properties

IUPAC Name

2-azaspiro[4.4]nonan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-7-8(5-6-9-7)3-1-2-4-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBOURVDEBOSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616481
Record name 2-Azaspiro[4.4]nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azaspiro[4.4]nonan-1-one

CAS RN

1004-51-9
Record name 2-Azaspiro[4.4]nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-azaspiro[4.4]nonan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaspiro[4.4]nonan-1-one
Reactant of Route 2
2-Azaspiro[4.4]nonan-1-one
Reactant of Route 3
2-Azaspiro[4.4]nonan-1-one
Reactant of Route 4
2-Azaspiro[4.4]nonan-1-one
Reactant of Route 5
2-Azaspiro[4.4]nonan-1-one
Reactant of Route 6
2-Azaspiro[4.4]nonan-1-one

Citations

For This Compound
14
Citations
SR Yong, MC Williams, SG Pyne, AT Ung, BW Skelton… - Tetrahedron, 2005 - Elsevier
The phosphine-catalyzed [3+2]-cycloaddition of the 2-methylene γ-lactams and and the acrylate with the ylides derived from the ethyl ester, the amide or the chiral camphor sultam …
Number of citations: 75 www.sciencedirect.com
T Naito, H Tanada, Y Suzuki, H Saito… - Heterocycles …, 1993 - pascal-francis.inist.fr
Keyword (fr) Cyclisation Effet substituant Enethiol sulfure Hétérocycle azote Lactame Réaction intramoléculaire Réaction photochimique Réduction chimique 2-Azaspiro [4.4] non-1-ène …
Number of citations: 5 pascal-francis.inist.fr
DL Hay, CS Walker, PWR Harris - Trends in Pharmacological Sciences, 2022 - cell.com
STRUCTURE: Atogepant (MK-8031/AGN-241689) is a heavily polycyclic molecule, containing four chiral centers, three aromatic and three aliphatic rings. An intriguing feature is the 2-…
Number of citations: 3 www.cell.com
J Cossy, A Bouzide, C Leblanc - The Journal of organic chemistry, 2000 - ACS Publications
Substituted lactams and spirolactams were obtained by Mn(III)-induced radical cyclization of unsaturated β-keto carboxamides. Treatment of the corresponding tertiary enamines under …
Number of citations: 48 pubs.acs.org
J Cossy, A Bouzide, M Pfau - The Journal of Organic Chemistry, 1997 - ACS Publications
A new and facile access to spirolactams based on the thermal rearrangement of tertiary and secondary enamino carboxamides has been developed. The enamine group of an enamino …
Number of citations: 24 pubs.acs.org
Z Luo, B Cao, T Song, Z Xing, J Ren… - The Journal of Organic …, 2022 - ACS Publications
We developed a visible-light-mediated [3 + 2] cycloaddition of arylcyclopropylamine with structurally diverse olefins using QXPT-NPh as a highly efficient organic photoredox catalyst. …
Number of citations: 4 pubs.acs.org
PA Reddy, BCH Hsiang, TN Latifi, MW Hill… - Journal of medicinal …, 1996 - ACS Publications
A series of 3,3-dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones (lactams) have been prepared and evaluated for their anticonvulsant activities. In the pentylenetetrazole mouse …
Number of citations: 107 pubs.acs.org
J Zhang, D Li, H Chen, B Wang, Z Liu… - Advanced Synthesis & …, 2016 - Wiley Online Library
A highly efficient protocol for the synthesis of pyrrolidones by the copper‐catalyzed alkynylation/annulation of aliphatic amides with alkynyl carboxylic acids is discussed in this paper. A …
Number of citations: 51 onlinelibrary.wiley.com
C Lin, J Zhang, Z Chen, Y Liu, Z Liu… - Advanced Synthesis & …, 2016 - Wiley Online Library
A nickel‐catalyzed facile synthesis of structurally diverse five‐membered lactams from aliphatic amides and terminal acetylenes with the assistance of an 8‐aminoquinolyl auxiliary has …
Number of citations: 36 onlinelibrary.wiley.com
J Cui, Y Tong, Y Li - The Journal of Organic Chemistry, 2022 - ACS Publications
We report herein a facile strategy to synthesize trifluoromethylated γ-lactams through trifluoromethylcarbonylation of N-cyano alkenes using readily available CF 3 SO 2 Na as the CF 3 …
Number of citations: 5 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.